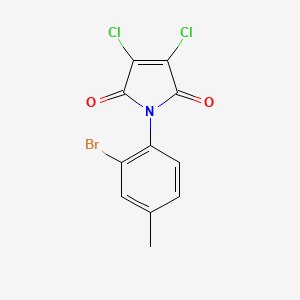
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with bromine, methyl, and chlorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione typically involves the following steps:
Chlorination: The addition of chlorine atoms to the pyrrole ring can be performed using chlorine gas or other chlorinating agents under controlled conditions.
Cyclization: The formation of the pyrrole ring is facilitated by cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine atoms.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and fine chemicals, contributing to the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to biological effects.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpropiophenone: Shares the bromine and methyl substitutions but differs in the core structure.
2-Bromo-1-(4-methylphenyl)-1-propanone: Similar bromine and methyl substitutions with a different functional group arrangement.
Uniqueness
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
113642-78-7 |
|---|---|
Molecular Formula |
C11H6BrCl2NO2 |
Molecular Weight |
334.98 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H6BrCl2NO2/c1-5-2-3-7(6(12)4-5)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3 |
InChI Key |
ONYDENYTYPCPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















